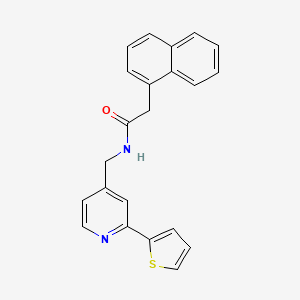![molecular formula C22H16F3N5O4S B2438196 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-68-5](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16F3N5O4S and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules showcases the impact of substitutions on molecular dimerization and interaction patterns, which are crucial for understanding the chemical and physical properties of complex molecules (Avasthi et al., 2002). This knowledge is vital for designing molecules with desired properties for various applications, including drug design and materials science.
Synthesis and Mechanistic Investigations
Studies on the synthesis of labeled compounds for mechanistic investigations, as seen in the synthesis of [1-(15)N]-labeled pyrimidine dione oxides, highlight the importance of these compounds in understanding reaction mechanisms and potentially in tracing and studying biochemical pathways (Sako et al., 2000). This research is fundamental in drug development and chemical synthesis.
Crystal Structure Analysis
The analysis of crystal structures, such as the study of 7-amino-1,3-dimethylpyrimidine derivatives, helps in understanding the molecular geometry, intermolecular interactions, and stability of compounds. This information is essential for the development of new materials and pharmaceuticals (Zhou et al., 2007).
Novel Synthesis Methods
Research into novel multicomponent synthesis methods, such as the catalyzed synthesis of pyridine-pyrimidines, offers innovative approaches to chemical synthesis that can lead to more efficient and environmentally friendly production of complex molecules (Rahmani et al., 2018). This research has implications for pharmaceutical manufacturing and material science.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan to form the corresponding thioether. This thioether is then reacted with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid to form the pyrimido[4,5-d]pyrimidine ring system. The resulting compound is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(trifluoromethyl)benzyl mercaptan", "2,4-diamino-6-methylpyrimidine-5-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan in the presence of a base to form the corresponding thioether", "Reaction of the thioether with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid in the presence of a coupling agent to form the pyrimido[4,5-d]pyrimidine ring system", "Cyclization of the resulting compound with acetic anhydride in the presence of a catalyst to form the final product" ] } | |
CAS-Nummer |
847190-68-5 |
Produktname |
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C22H16F3N5O4S |
Molekulargewicht |
503.46 |
IUPAC-Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-4-3-5-14(10-12)22(23,24)25)27-17(26-18)13-6-8-15(9-7-13)30(33)34/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VFYUZANPHYVYAX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2438114.png)
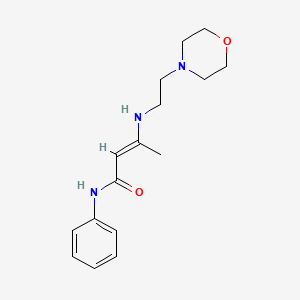
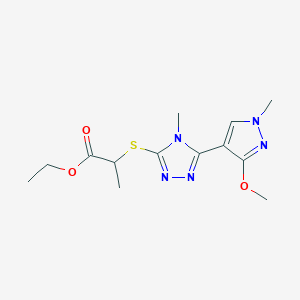
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
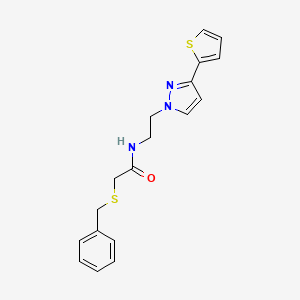
![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2438122.png)

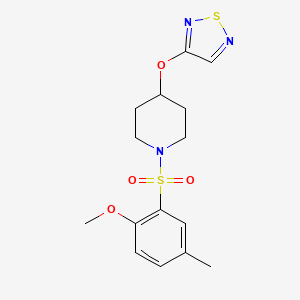
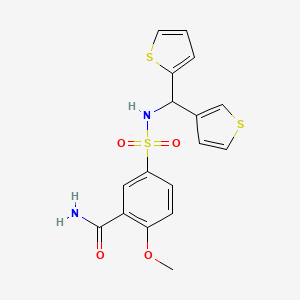
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)

